Benzyl 3-formyl-1H-indole-1-carboxylate
Description
Benzyl 3-formyl-1H-indole-1-carboxylate is a heterocyclic compound featuring an indole core substituted with a formyl group at the 3-position and a benzyl ester at the 1-position. This structure renders it valuable in medicinal chemistry, particularly as a precursor for synthesizing bioactive molecules. Its reactivity at the formyl group allows for further functionalization, such as condensation reactions to form imidazole derivatives (e.g., compounds 37–39 in ) or incorporation into larger pharmacophores for drug discovery .
Properties
CAS No. |
74639-50-2 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
benzyl 3-formylindole-1-carboxylate |
InChI |
InChI=1S/C17H13NO3/c19-11-14-10-18(16-9-5-4-8-15(14)16)17(20)21-12-13-6-2-1-3-7-13/h1-11H,12H2 |
InChI Key |
VWONFYRSPSSXJO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)N2C=C(C3=CC=CC=C32)C=O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C=C(C3=CC=CC=C32)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Benzyl 3-formyl-1H-indole-2-carboxylate
The positional isomer benzyl 3-formyl-1H-indole-2-carboxylate (CAS 124156-40-7) differs by the placement of the carboxylate group at the 2-position instead of the 1-position (). This subtle change alters electronic properties and steric accessibility:
- Molecular Formula: C₁₇H₁₃NO₃ (vs. C₁₇H₁₃NO₃ for the target compound).
tert-Butyl Analogs: tert-Butyl 3-formyl-1H-indole-1-carboxylate
The tert-butyl analog replaces the benzyl group with a bulkier tert-butyl ester (). This modification impacts:
- Solubility : The tert-butyl group enhances lipophilicity, improving membrane permeability in biological systems .
- Synthetic Utility : NMR data (¹³C: δ 176.9, 174.3; ¹H: δ 11.9) confirm its structural integrity, with applications in gold-catalyzed reactions for alkaloid synthesis .
Methyl Ester Derivatives: Methyl 1-methyl-1H-indole-5-carboxylate
Methyl esters like methyl 1-methyl-1H-indole-5-carboxylate (CAS 128742-76-7) lack the formyl group but share the carboxylate functionality (). Key differences include:
- Reactivity : The absence of a formyl group limits participation in Schiff base formation or nucleophilic additions.
- Molecular Weight : 205.2 g/mol (vs. 279.3 g/mol for the benzyl-formyl compound), influencing pharmacokinetic properties.
Comparative Data Table
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